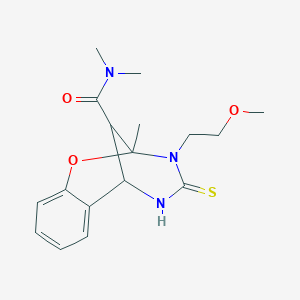

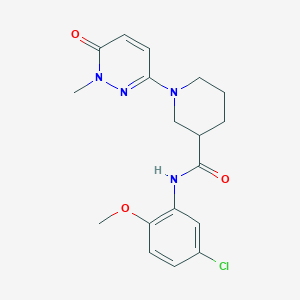

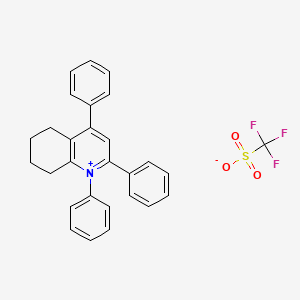

![molecular formula C19H14N2O3S B2575755 Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate CAS No. 851130-57-9](/img/structure/B2575755.png)

Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but the specific structure of Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, these specific properties for Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate are not provided in the search results .Applications De Recherche Scientifique

Anticancer Properties

Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate and its derivatives have been explored for their potential anticancer properties. A study on the synthesis and biological evaluation of certain compounds showed promise as anticancer drugs. These compounds selectively inhibit histone deacetylase (HDAC) 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Corrosion Inhibition

Some derivatives of Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate have been studied for their corrosion inhibition properties. They have shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, revealing a good inhibition efficiency even at very low concentrations (Ashassi-Sorkhabi et al., 2005).

Antibacterial and Antifungal Activities

Research on the synthesis of some 3-(4-aryl-benzofuro[3,2-b]pyridin-2-yl)coumarins has shown that these compounds possess antibacterial activity against Escherichia coli and Bacillus subtillis, as well as antifungal activity against Aspergillus niger. This demonstrates the potential of Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate derivatives in treating microbial infections (Patel et al., 2012).

Anti-inflammatory and Analgesic Activities

Another study on the synthesis, pharmacological, and biological screening of novel pyrimidine derivatives, including those related to Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate, revealed that some compounds exhibit excellent anti-inflammatory activities compared to standard drugs like diclofenac sodium. Additionally, moderate analgesic activities were observed, indicating their potential use in treating pain and inflammation (Bhat et al., 2014).

Insecticidal and Antimicrobial Potentials

The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation showed that these compounds have been evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This indicates a broad range of biological applications for Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate derivatives in protecting crops and combating bacterial infections (Deohate et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c22-16(23-10-13-6-2-1-3-7-13)11-25-19-18-17(20-12-21-19)14-8-4-5-9-15(14)24-18/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUBMYDXGKDAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

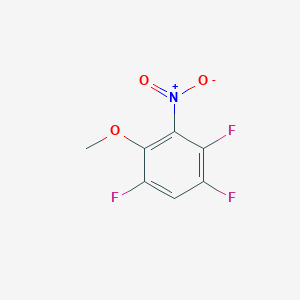

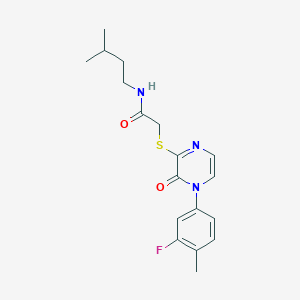

![4-(dimethylsulfamoyl)-N-[4-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2575675.png)

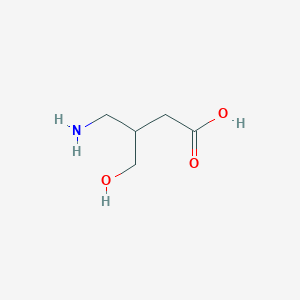

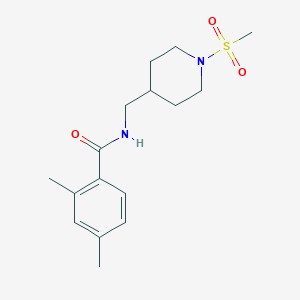

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2575679.png)

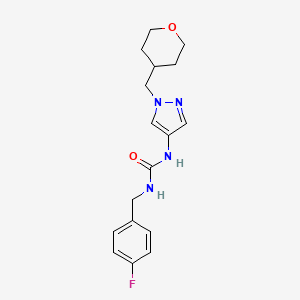

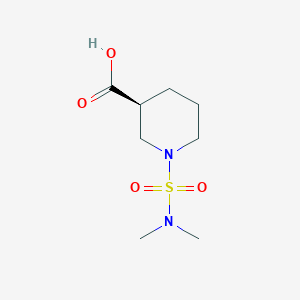

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2575685.png)

![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2575686.png)

![2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2575688.png)